molecular formula C10H12O4 B3214580 2-Methoxy-4-(methoxymethoxy)benzaldehyde CAS No. 114628-32-9

2-Methoxy-4-(methoxymethoxy)benzaldehyde

Cat. No.: B3214580
CAS No.: 114628-32-9
M. Wt: 196.2 g/mol
InChI Key: IFHRGJFZGJPLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(methoxymethoxy)benzaldehyde is a benzaldehyde derivative with a methoxy group (-OCH₃) at position 2 and a methoxymethoxy group (-OCH₂OCH₃) at position 4 of the aromatic ring. The methoxymethoxy group is a protected form of a hydroxyl group, enhancing stability while retaining reactivity for further functionalization. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of coumarins () and cross-coupling reactions (). Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol (calculated).

Properties

IUPAC Name

2-methoxy-4-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-14-9-4-3-8(6-11)10(5-9)13-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHRGJFZGJPLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methoxymethoxy)benzaldehyde depends on its specific application. In biological systems, it may exert its effects through interactions with cellular proteins and enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxy-4-(methoxymethoxy)benzaldehyde with structurally related benzaldehyde derivatives, highlighting key differences in substituents, physical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound 2-OCH₃, 4-OCH₂OCH₃ C₁₀H₁₂O₄ 196.20 Not reported Intermediate for coumarin synthesis (); used in Sonogashira coupling ().
4-Methoxybenzaldehyde (Anisaldehyde) 4-OCH₃ C₈H₈O₂ 136.15 ~0–3 Flavoring agent; higher volatility due to simpler structure ().
2-Methoxy-4-(3-methoxypropoxy)benzaldehyde 2-OCH₃, 4-O(CH₂)₂OCH₃ C₁₂H₁₆O₄ 224.25 Not reported Longer alkoxy chain increases lipophilicity; potential dielectric material ().
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OCH₃ C₈H₈O₃ 152.15 85–87 Acidic hydroxyl group enables hydrogen bonding; used in flavorings ().
2-Methoxy-4-(trifluoromethyl)benzaldehyde 2-OCH₃, 4-CF₃ C₉H₇F₃O₂ 204.15 51–55 Electron-withdrawing CF₃ group reduces ring electron density; used in agrochemicals ().
2,4-Bis(2-methoxyethoxy)benzaldehyde 2-OCH₂CH₂OCH₃, 4-OCH₂CH₂OCH₃ C₁₃H₁₈O₆ 270.28 Not reported High polarity due to ether linkages; solvent compatibility studies ().

Key Structural and Functional Differences:

Substituent Effects on Reactivity :

  • Electron-Donating Groups : The methoxymethoxy group in the target compound donates electrons via oxygen lone pairs, activating the aromatic ring toward electrophilic substitution. In contrast, electron-withdrawing groups like -CF₃ () deactivate the ring.
  • Protective Groups : The methoxymethoxy group serves as a protective moiety for hydroxyl groups, unlike 2-hydroxy-4-methoxybenzaldehyde (), which requires stabilization against oxidation.

Physical Properties: Melting Points: Compounds with hydrogen-bonding groups (e.g., -OH in 2-hydroxy-4-methoxybenzaldehyde) exhibit higher melting points (85–87°C) compared to non-polar analogs. Solubility: Longer alkoxy chains (e.g., 3-methoxypropoxy in ) enhance solubility in non-polar solvents, while polar groups like -OCH₂OCH₃ improve compatibility with polar aprotic solvents.

Applications :

  • Synthetic Intermediates : The target compound is pivotal in synthesizing natural coumarins (), whereas trifluoromethyl-substituted analogs () are leveraged in pharmaceutical scaffolds.
  • Material Science : Alkoxy-substituted benzaldehydes () are explored for dielectric applications due to their dipolar character.

Biological Activity

2-Methoxy-4-(methoxymethoxy)benzaldehyde is an organic compound notable for its aromatic structure and the presence of multiple methoxy groups. This compound has generated interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C11_{11}H14_{14}O4_{4}
  • Molecular Weight : Approximately 196.19 g/mol
  • Structure : The compound features a benzaldehyde functional group, which is known for its reactivity in various chemical processes. The methoxy groups enhance its solubility in organic solvents and may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that methoxy-substituted benzaldehydes can inhibit the growth of various bacteria and fungi. The mechanism of action is often linked to the disruption of cell membrane integrity and interference with metabolic processes .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Compounds with similar methoxy groups have been reported to induce apoptosis in cancer cell lines by activating intrinsic pathways and modulating signaling cascades associated with cell survival .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of methoxy-substituted benzaldehydes against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher methoxy substitution showed increased inhibitory activity, suggesting a structure-activity relationship that warrants further investigation into this compound's potential.
  • Anticancer Mechanism Exploration : Another study focused on the cytotoxic effects of various benzaldehyde derivatives on human cancer cell lines. The findings suggested that this compound could trigger apoptosis through caspase activation, highlighting its potential as a lead compound in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets:

  • Cell Membrane Interaction : The lipophilic nature of methoxy groups allows for better membrane penetration, enhancing the compound's efficacy against microbial pathogens.
  • Apoptotic Pathways : In cancer cells, the compound may activate apoptotic pathways by modulating key proteins involved in cell cycle regulation and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Methoxy-4-methylthio-benzaldehydeC10_{10}H12_{12}OSContains a methylthio group instead of methoxymethoxy
3-Methoxy-4-methoxymethoxybenzaldehydeC11_{11}H14_{14}O4_{4}Similar structure but differs in the position of methoxy groups
2-Hydroxy-4-(methoxymethoxy)benzaldehydeC11_{11}H14_{14}O5_{5}Contains a hydroxyl group that may enhance solubility and reactivity

The unique arrangement of methoxy groups in this compound differentiates it from other compounds, potentially conferring distinct biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(methoxymethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(methoxymethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.